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molecular formula C10H11NS B8723873 3-[(3-Methylphenyl)sulfanyl]propanenitrile CAS No. 62508-40-1

3-[(3-Methylphenyl)sulfanyl]propanenitrile

Cat. No. B8723873
M. Wt: 177.27 g/mol
InChI Key: IPIYMNHNVWUISK-UHFFFAOYSA-N
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Patent
US03984336

Procedure details

β-(3-Methylphenyl)mercaptopropionitrile was prepared according to the procedure of Example 1 using m-toluenethiol (20.0 g; 0.16 moles), acrylonitrile (8.6 g; 0.16 moles) and sodium methoxide (0.5 g).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
8.6 g
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
0.5 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:8])[CH:6]=[CH:5][CH:4]=[C:3]([SH:7])[CH:2]=1.[C:9](#[N:12])[CH:10]=[CH2:11].C[O-].[Na+]>>[CH3:8][C:1]1[CH:2]=[C:3]([S:7][CH2:11][CH2:10][C:9]#[N:12])[CH:4]=[CH:5][CH:6]=1 |f:2.3|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C1(=CC(=CC=C1)S)C
Step Two
Name
Quantity
8.6 g
Type
reactant
Smiles
C(C=C)#N
Step Three
Name
sodium methoxide
Quantity
0.5 g
Type
reactant
Smiles
C[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(C=CC1)SCCC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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